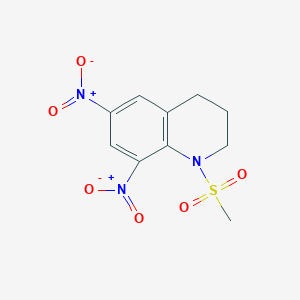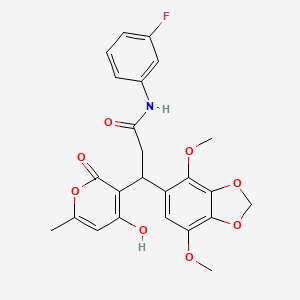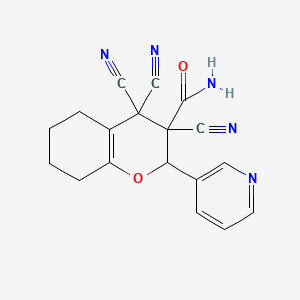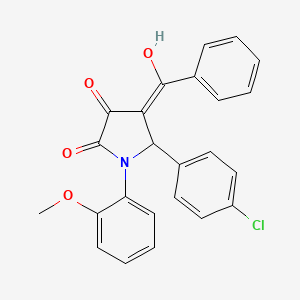![molecular formula C20H19N3O6 B11047632 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11047632.png)
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one” is a complex organic compound that features multiple functional groups, including methoxy, benzodioxole, furan, and pyrazolopyridine moieties. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one” likely involves multiple steps, including the formation of the benzodioxole and furan rings, followed by their integration into the pyrazolopyridine framework. Typical synthetic routes may include:
Step 1: Formation of the benzodioxole ring through the reaction of catechol with methoxy-substituted aldehydes.
Step 2: Synthesis of the furan ring via cyclization reactions involving furfural or related compounds.
Step 3: Construction of the pyrazolopyridine core through multi-step reactions, possibly involving cyclization and condensation reactions.
Step 4: Coupling of the benzodioxole and furan moieties to the pyrazolopyridine core under specific conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Optimization of reaction conditions: Temperature, pressure, and solvent choice.
Use of catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as chromatography and recrystallization to isolate the desired product.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
Synthesis of novel compounds: As a building block for more complex molecules.
Catalysis: Potential use as a catalyst in organic reactions.
Biology
Drug discovery: Potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Biochemical studies: Interaction with biological macromolecules.
Medicine
Therapeutic agents: Development of new drugs based on its structure.
Diagnostic tools: Use in imaging or as biomarkers.
Industry
Materials science: Development of new materials with unique properties.
Agriculture: Potential use as pesticides or herbicides.
作用机制
The mechanism by which the compound exerts its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors. This might involve:
Binding to active sites: Inhibiting or activating enzymes.
Modulation of signaling pathways: Affecting cellular processes.
Interaction with DNA/RNA: Influencing gene expression.
相似化合物的比较
Similar Compounds
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one: shares similarities with other benzodioxole and pyrazolopyridine derivatives.
Uniqueness
Unique structural features: Combination of benzodioxole, furan, and pyrazolopyridine moieties.
Distinct chemical properties: Resulting from the specific arrangement of functional groups.
属性
分子式 |
C20H19N3O6 |
|---|---|
分子量 |
397.4 g/mol |
IUPAC 名称 |
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C20H19N3O6/c1-25-15-6-13(17(26-2)19-18(15)28-10-29-19)12-7-16(24)22-20-14(12)8-21-23(20)9-11-4-3-5-27-11/h3-6,8,12H,7,9-10H2,1-2H3,(H,22,24) |
InChI 键 |
MYMFGDJKSZNESN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=C(C(=C1)C3CC(=O)NC4=C3C=NN4CC5=CC=CO5)OC)OCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-Ethylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide](/img/structure/B11047565.png)
![3-amino-N-[4-(diethylamino)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11047571.png)

![3-butyl-1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)carbamoyl]-1H-1,2,3-triazol-3-ium-5-olate](/img/structure/B11047581.png)
![N-[4-(5-ethyl-2H-tetrazol-2-yl)phenyl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide](/img/structure/B11047582.png)

![3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11047596.png)
![N-(4-chlorophenyl)-3-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B11047605.png)


![6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047622.png)

![5-([(3-Fluorophenyl)amino]methyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11047628.png)